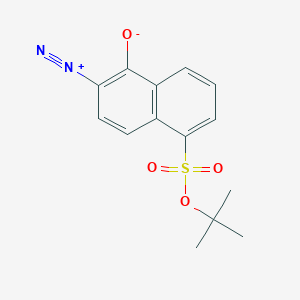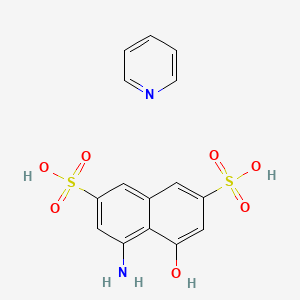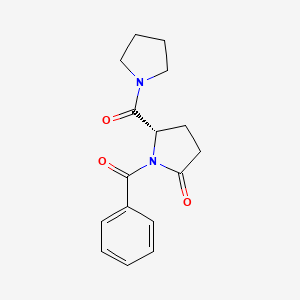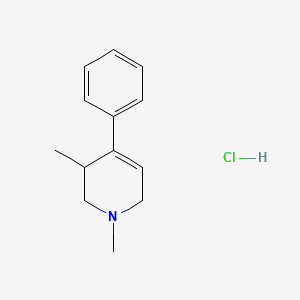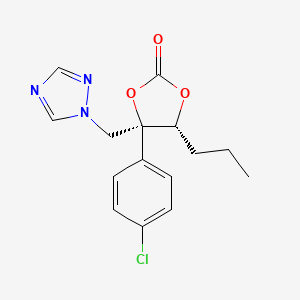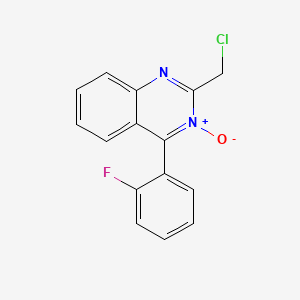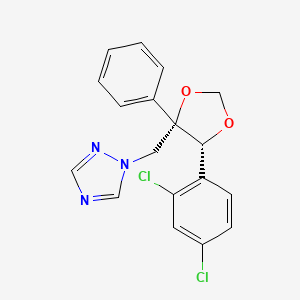
1H-1,2,4-Triazole, 1-(((4S,5R)-5-(2,4-dichlorophenyl)-4-phenyl-1,3-dioxolan-4-yl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-1,2,4-Triazole, 1-(((4S,5R)-5-(2,4-dichlorophenyl)-4-phenyl-1,3-dioxolan-4-yl)methyl)- is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole derivatives typically involves the cyclization of appropriate precursors under controlled conditions. The specific synthetic route for this compound may involve the reaction of a dichlorophenyl derivative with a phenyl dioxolane precursor in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors, specialized catalysts, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
1H-1,2,4-Triazole derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to oxides using oxidizing agents.
Reduction: Reduction to amines or other reduced forms.
Substitution: Halogenation, alkylation, or acylation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles.
科学研究应用
1H-1,2,4-Triazole derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors or bioactive agents.
Medicine: Investigated for their antifungal, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 1H-1,2,4-Triazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or modulate the activity of the target, leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA synthesis.
相似化合物的比较
Similar Compounds
1H-1,2,4-Triazole: A simpler triazole derivative with similar chemical properties.
Benzotriazole: Another triazole derivative with applications in corrosion inhibition and photography.
Tetrazole: A related compound with a different ring structure but similar reactivity.
Uniqueness
1H-1,2,4-Triazole, 1-(((4S,5R)-5-(2,4-dichlorophenyl)-4-phenyl-1,3-dioxolan-4-yl)methyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. These unique features may enhance its effectiveness in certain applications compared to other triazole derivatives.
属性
CAS 编号 |
107659-88-1 |
|---|---|
分子式 |
C18H15Cl2N3O2 |
分子量 |
376.2 g/mol |
IUPAC 名称 |
1-[[(4S,5R)-5-(2,4-dichlorophenyl)-4-phenyl-1,3-dioxolan-4-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H15Cl2N3O2/c19-14-6-7-15(16(20)8-14)17-18(25-12-24-17,9-23-11-21-10-22-23)13-4-2-1-3-5-13/h1-8,10-11,17H,9,12H2/t17-,18-/m1/s1 |
InChI 键 |
RSXFIHZFPZTPPO-QZTJIDSGSA-N |
手性 SMILES |
C1O[C@@H]([C@@](O1)(CN2C=NC=N2)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl |
规范 SMILES |
C1OC(C(O1)(CN2C=NC=N2)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


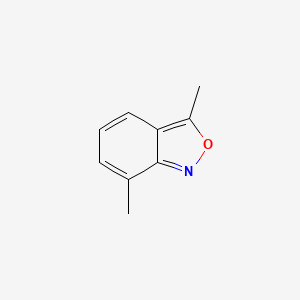
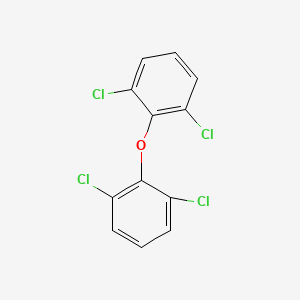
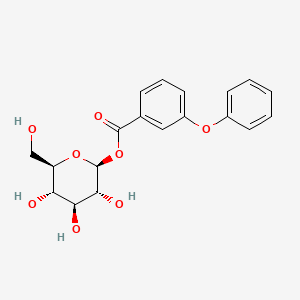
![Ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12674617.png)
